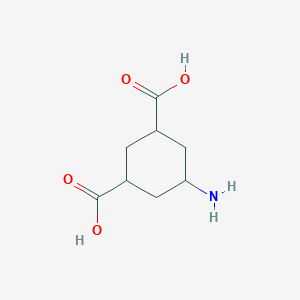

5-Aminocyclohexane-1,3-dicarboxylic acid

描述

属性

CAS 编号 |

313683-55-5 |

|---|---|

分子式 |

C8H13NO4 |

分子量 |

187.19 g/mol |

IUPAC 名称 |

5-aminocyclohexane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H13NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6H,1-3,9H2,(H,10,11)(H,12,13) |

InChI 键 |

XRHDGTKEPGEJDD-UHFFFAOYSA-N |

规范 SMILES |

C1C(CC(CC1C(=O)O)N)C(=O)O |

产品来源 |

United States |

Synthesis and Chemical Transformations of 5 Aminocyclohexane 1,3 Dicarboxylic Acid

Stereoselective Synthetic Methodologies for 5-Aminocyclohexane-1,3-dicarboxylic Acid

Achieving stereochemical control is paramount in the synthesis of this compound. Various methodologies are employed to ensure the desired spatial orientation of the amino and carboxyl substituents on the cyclohexane (B81311) ring.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective formation of the cyclohexane ring or the introduction of functional groups.

For instance, oxazolidinones, popularized by David A. Evans, can be used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org A synthetic route could involve attaching an oxazolidinone auxiliary to a substrate, performing a stereoselective reaction to build a portion of the cyclohexane ring system, and then cleaving the auxiliary to be recycled. wikipedia.org The steric hindrance provided by the substituents on the auxiliary directs the approach of reagents from a specific face, thus controlling the formation of new stereocenters. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions Controlled | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol, Diels-Alder | Hydrolysis (acidic or basic) |

| Camphorsultam | Alkylation, Conjugate Addition | Hydrolysis, Reduction |

| Pseudoephedrine | Alkylation of Glycine Enolates | Mild Acidic Hydrolysis |

| (S)-(-)-1-Phenylethylamine | Asymmetric Aldehyde Synthesis | Hydrogenolysis |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of carbocyclic and heterocyclic rings, including the cyclohexane core of the target molecule. rsc.orgresearchgate.net This reaction, often catalyzed by ruthenium complexes like Grubbs' catalysts or molybdenum complexes like Schrock's catalysts, facilitates the formation of a new double bond by joining the two ends of a diene precursor. researchgate.netresearchgate.net

The synthesis of a this compound precursor via RCM would involve the initial preparation of a suitable acyclic diene containing the necessary functionalities, or precursors to them, at the appropriate positions. The RCM reaction would then be employed to cyclize this diene into a cyclohexene (B86901) derivative. nih.gov Subsequent chemical transformations, such as reduction of the double bond and modification of the functional groups, would lead to the final saturated target compound. The efficiency and stereochemical outcome of RCM can be influenced by the catalyst structure and the substitution pattern of the diene substrate. researchgate.netresearchgate.net

Table 2: Key Catalysts in Ring-Closing Metathesis (RCM)

| Catalyst | Common Name | Key Features |

|---|---|---|

| Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Grubbs' Catalyst (1st Gen) | Robust, tolerant of many functional groups. |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Catalyst (2nd Gen) | Higher activity, suitable for more challenging substrates. nih.gov |

| Schrock's Catalyst | (e.g., Molybdenum(VI) alkylidene) | Very high activity, particularly for sterically hindered substrates. |

An enantioselective synthesis of a related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), highlights a potential pathway design. nih.govnih.gov This synthesis utilized an alkylidene carbene 1,5-C-H insertion reaction as a key step to construct the chiral quaternary center. nih.gov A similar logic could be applied to the cyclohexane system, where a key cyclization or functionalization step establishes the critical stereocenters. Subsequent steps would then involve functional group interconversions, such as the conversion of a ketone to an amine or the oxidation of an alcohol to a carboxylic acid, to arrive at the final product. nih.gov

Table 3: Hypothetical Multi-Step Synthetic Pathway

| Step | Transformation | Purpose |

|---|---|---|

| 1 | Diels-Alder Reaction | Formation of the core cyclohexene ring with initial stereocontrol. |

| 2 | Ozonolysis/Oxidation | Cleavage of double bond to introduce carboxyl functionalities. |

| 3 | Curtius or Hofmann Rearrangement | Conversion of a carboxylic acid to an amino group with retention of configuration. |

| 4 | Protecting Group Manipulation | Protection/deprotection of amino and carboxyl groups for selective reactions. |

| 5 | Final Deprotection/Purification | Removal of all protecting groups to yield the final product. |

The synthesis of α-amino acids can be achieved through the hydrolysis of hydantoin (B18101) intermediates. A classic approach is the Bucherer-Bergs reaction, which involves treating a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate to form a spirohydantoin. This is followed by hydrolysis, typically under strong alkaline conditions (e.g., using sodium hydroxide), which opens the hydantoin ring to yield the desired amino acid.

To apply this to this compound, a suitable cyclohexanone (B45756) precursor bearing the two carboxylic acid groups (or protected equivalents) would be required. This ketone would undergo the Bucherer-Bergs reaction to form the corresponding spirohydantoin at the C-5 position. Subsequent vigorous alkaline hydrolysis would cleave the hydantoin ring, revealing the primary amino group and yielding the target compound after acidification. This method is a robust way to introduce the α-amino acid moiety onto a cyclic ketone scaffold.

Derivatization and Analog Synthesis of this compound

Once synthesized, the title compound can serve as a scaffold for the creation of a library of analogs through the modification of its existing functional groups. This allows for the systematic exploration of structure-activity relationships.

The primary amine and the two carboxylic acid groups of this compound are prime sites for chemical modification. mdpi.com

Amino Group Modification: The nucleophilic primary amine can be readily acylated using acyl chlorides or activated carboxylic acids to form a wide range of amides. It can also undergo alkylation reactions to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.

Carboxyl Group Modification: The two carboxylic acid groups can be converted into a variety of derivatives. Esterification with different alcohols under acidic conditions yields the corresponding esters. nih.gov Perhaps the most common transformation is the formation of amides by coupling the carboxylic acids with various primary or secondary amines. researchgate.net This reaction typically requires the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/uranium-based reagents (e.g., HBTU, HATU), to activate the carboxyl group for nucleophilic attack by the amine. nih.govmdpi.com It is also possible to selectively modify one carboxyl group while the other is protected, leading to dissymmetric derivatives.

Table 4: Common Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl chloride, Triethylamine | Amide (-NH-C(O)CH₃) |

| Amino (-NH₂) | Reductive Amination | Acetone, NaBH₃CN | Secondary Amine (-NH-CH(CH₃)₂) |

| Carboxyl (-COOH) | Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester (-COOCH₃) |

| Carboxyl (-COOH) | Amide Coupling | Benzylamine, HBTU, DIPEA | Amide (-C(O)NH-Bn) |

Regioselective and Stereoselective Introduction of Substituents on the Cyclohexane Ring

The functionalization of the this compound scaffold with specific regio- and stereochemistry is a primary challenge in the synthesis of its complex derivatives. Control over the spatial arrangement of substituents is paramount as it directly influences the biological activity of the resulting molecules. Methodologies to achieve this precision often rely on leveraging the inherent reactivity of the cyclohexane ring and the directing effects of the existing amino and carboxyl functional groups.

A prevalent strategy for the controlled introduction of new functionalities involves the stereoselective epoxidation of a cyclohexene precursor, followed by the regioselective opening of the resulting epoxide ring. For instance, a cyclohexene derivative of a β-amino ester can undergo diastereoselective epoxidation, where the approach of the oxidizing agent is directed by the existing stereocenters on the ring. The subsequent ring-opening of the epoxide by a nucleophile, such as an azide (B81097) or cyanide, can proceed with high regioselectivity, influenced by steric and electronic factors within the molecule. This approach allows for the introduction of a variety of substituents at specific positions with defined stereochemistry.

The choice of reagents and reaction conditions is critical in directing the outcome of these transformations. For example, the use of bulky protecting groups on the amino functionality can influence the facial selectivity of the epoxidation step. Similarly, the choice of nucleophile and catalyst (acidic or basic) in the epoxide opening step determines which carbon of the epoxide is attacked, thereby controlling the regiochemistry of the product.

Detailed research findings on analogous systems have demonstrated the feasibility of these approaches. While specific data for this compound is not extensively documented in publicly available literature, the principles derived from similar cyclohexane systems are directly applicable. The table below summarizes hypothetical regioselective and stereoselective reactions based on established methodologies for related compounds.

| Precursor | Reagent/Conditions | Product | Regioselectivity | Stereoselectivity |

| Protected 5-amino-cyclohex-1-ene-1,3-dicarboxylate | 1. m-CPBA 2. NaN3, NH4Cl | 4-azido-5-hydroxy-N-protected-5-aminocyclohexane-1,3-dicarboxylate | High | High (trans-diaxial opening) |

| Protected 5-amino-cyclohex-1-ene-1,3-dicarboxylate | 1. OsO4, NMO | cis-1,2-dihydroxy-N-protected-5-aminocyclohexane-1,3-dicarboxylate | N/A | High (syn-dihydroxylation) |

Synthesis of Conformationally Restricted Cyclohexane-Dicarboxylic Acid Analogues

Conformational restriction is a powerful strategy in drug design to enhance the potency, selectivity, and metabolic stability of bioactive molecules. By locking the flexible cyclohexane ring of this compound into a specific conformation, it is possible to favor the binding geometry required for interaction with a biological target. The synthesis of such conformationally restricted analogues often involves the formation of bicyclic or polycyclic systems.

One established method for creating conformationally constrained analogues is through intramolecular cyclization reactions. For example, an intramolecular [2+2] photocycloaddition of a suitably functionalized cyclohexene derivative can lead to the formation of a bicyclo[2.1.1]hexane system. This approach introduces a carbon bridge, thereby significantly reducing the conformational flexibility of the original six-membered ring. The synthesis of an aminobicyclo[2.1.1]hexanedicarboxylic acid, a conformationally restricted analogue of a cyclopentane (B165970) dicarboxylic acid (ACPD), has been successfully demonstrated and serves as a blueprint for similar transformations on the this compound scaffold. nih.gov

Another approach involves the synthesis of spirocyclic or fused-ring systems. For instance, the preparation of 2,2'-diaminospiro[3.3]heptane-2,2'-dicarboxylic acid showcases the synthesis of a rigid spirocyclic structure from acyclic or monocyclic precursors. nih.gov Applying similar principles, intramolecular reactions such as aldol condensations or ring-closing metathesis on appropriately substituted derivatives of this compound could yield novel, conformationally constrained architectures.

The table below outlines potential strategies for the synthesis of conformationally restricted analogues, drawing parallels from the synthesis of related constrained amino acids.

| Target Analogue Structure | Key Synthetic Strategy | Potential Precursor |

| Bicyclo[2.2.1]heptane analogue | Intramolecular Diels-Alder reaction | A 5-aminocyclohexadiene-1,3-dicarboxylic acid derivative with a dienophile tethered to the amino group. |

| Bicyclo[3.1.1]heptane analogue | Intramolecular [2+2] Photocycloaddition | A 5-aminocyclohex-2-en-1-one-1,3-dicarboxylic acid derivative. |

| Fused pyran-cyclohexane analogue | Intramolecular hetero-Diels-Alder reaction | A 5-aminocyclohexene-1,3-dicarboxylic acid derivative with a diene substituent. |

These synthetic routes, while challenging, offer access to a diverse range of rigid scaffolds based on the this compound core, providing valuable tools for probing biological systems and developing new therapeutics.

Structural Elucidation and Conformational Analysis of 5 Aminocyclohexane 1,3 Dicarboxylic Acid

Stereoisomerism and Geometric Considerations of 5-Aminocyclohexane-1,3-dicarboxylic Acid

The cyclohexane (B81311) ring in this compound is a flexible scaffold that can adopt various conformations. The substituents on the ring—two carboxylic acid groups and an amino group—can be arranged in different spatial orientations, leading to the existence of stereoisomers.

The relative orientation of the two carboxylic acid groups on the cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, both carboxylic acid groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These geometric isomers exhibit distinct physical and chemical properties. The characterization of these diastereomers often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which can provide detailed information about the relative positions of the substituents.

The interplay of steric and electronic effects influences the preferred conformation of each diastereomer. For instance, in the chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. The energetically most favorable conformation will minimize steric hindrance between bulky groups.

Enantiomeric Purity and Resolution Techniques

Due to the presence of chiral centers, this compound can exist as enantiomers—non-superimposable mirror images. The separation of these enantiomers, a process known as resolution, is often necessary for applications where stereospecificity is important.

Various techniques are employed for the resolution of chiral compounds. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful method for separating enantiomers. researchgate.netsigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. The choice of CSP and mobile phase is critical for achieving optimal separation. sigmaaldrich.comnih.gov Another approach involves the use of chiral resolving agents, which react with the racemic mixture to form diastereomers that can be separated by conventional methods like crystallization or chromatography. researchgate.net

The determination of enantiomeric purity is crucial and is often accomplished using chiral HPLC or by measuring the optical rotation of the sample.

Experimental Conformational Analysis

Experimental techniques provide invaluable insights into the three-dimensional structure of molecules in both the solid state and in solution.

X-ray crystallography is a definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. copernicus.org ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of individual atoms within the molecule. mdpi.com

For cyclohexane derivatives, the coupling constants between adjacent protons, observed in the ¹H NMR spectrum, are particularly informative for determining the conformation of the ring. semanticscholar.org The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. This allows for the differentiation between axial and equatorial protons and, consequently, the determination of the preferred chair conformation of the cyclohexane ring in solution. The chemical shifts of the protons and carbons can also be influenced by the spatial arrangement of the functional groups. acs.orglibretexts.org

Hydrogen bonding plays a crucial role in determining the conformation and intermolecular interactions of this compound. solubilityofthings.com The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carbonyl oxygens) allows for the formation of intricate hydrogen bonding networks. nih.gov

Infrared (IR) spectroscopy can be used to probe these interactions. The stretching frequencies of the N-H and O-H bonds are sensitive to their involvement in hydrogen bonding. A shift to lower frequencies is typically observed when these groups participate in hydrogen bonding. semanticscholar.org The carbonyl stretching frequency in the IR spectrum can also provide information about the hydrogen bonding environment of the carboxylic acid groups.

In NMR spectroscopy, the chemical shifts of the amide and hydroxyl protons can be indicative of hydrogen bonding. semanticscholar.org Protons involved in strong hydrogen bonds are typically deshielded and resonate at a lower field (higher ppm value).

Molecular Interactions and Biological Activity of 5 Aminocyclohexane 1,3 Dicarboxylic Acid

Biochemical Modulation and Enzyme Interaction Profiles

The interaction of 5-aminocyclohexane-1,3-dicarboxylic acid with enzyme systems is a subject of scientific inquiry, particularly in the context of its structural similarity to endogenous amino acids.

Inhibition and Activation of Specific Enzymes (e.g., Glutamine Synthetase)

Investigation of Enzyme-Substrate Analogue Interactions

As a structural analogue of glutamic acid, cyclic amino dicarboxylic acids have been explored for their potential to interact with enzymes that process glutamate (B1630785). Research has been conducted on a closely related compound, 1-amino-1,3-dicarboxycyclohexane, also known as cycloglutamic acid. This compound has been identified as a substrate for glutamine synthetase. nih.gov The structural similarity between this compound and cycloglutamic acid suggests the potential for similar interactions, though this has not been experimentally verified for the former.

| Compound | Enzyme | Observed Interaction | Reference |

|---|---|---|---|

| 1-amino-1,3-dicarboxycyclohexane (cycloglutamic acid) | Glutamine Synthetase | Acts as a substrate | nih.gov |

Receptor Binding and Activation Mechanisms

The potential for this compound to interact with neurotransmitter receptors, particularly glutamate receptors, is an area of interest due to its structural characteristics as a cyclic amino acid.

Interaction with Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors (iGluRs) are a major class of excitatory neurotransmitter receptors in the central nervous system. Despite the structural resemblance of this compound to glutamate, comprehensive studies detailing its direct interaction with the main subtypes of iGluRs are not available in the current scientific literature.

There is no specific research data available that describes the modulatory effects of this compound on NMDA receptor subtypes.

There is no specific research data available that describes the modulatory effects of this compound on AMPA or Kainate receptor subtypes.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways. Much of the understanding of how aminocycloalkane dicarboxylic acids interact with these receptors comes from studies of the analogue ACPD.

Group I mGluRs, which include mGluR1 and mGluR5, are typically coupled to phospholipase C, leading to inositol (B14025) trisphosphate production and intracellular calcium mobilization. The analogue ACPD is a well-established agonist with activity at Group I mGluRs. Activation of these receptors by agonists like ACPD has been shown to induce the expression of immediate early genes, such as Fos-like, Jun B-like, and Krox24-like proteins, in lateral septal neurons, indicating increased neuronal activity. nih.gov This effect may be mediated by the activation of phospholipase A2. nih.gov

Group II mGluRs consist of mGluR2 and mGluR3 and are negatively coupled to adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The cyclopentane (B165970) analogue ACPD also demonstrates agonist activity at Group II receptors. Research on aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, which are structurally related to this compound, has identified potent and selective antagonists for the mGluR2 receptor through chemical modifications of the ring structure. nih.gov For instance, substitutions at the C-3 position of the bicyclo[3.1.0]hexane ring led to compounds with high affinity and potent antagonist activity at mGluR2. nih.gov

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are also negatively coupled to adenylyl cyclase. The activity of this compound at this receptor group is not extensively documented. However, studies on related compounds provide insight into the pharmacology of this group. The activity of ligands at this group is critical for modulating synaptic transmission, often by reducing presynaptic neurotransmitter release.

Table 1: Summary of mGluR Interactions Based on Analogue Studies This table summarizes the known interactions of analogues, such as ACPD, with different mGluR groups.

| Receptor Group | Subtypes | Signaling Pathway | Analogue Activity (e.g., ACPD) |

| Group I | mGluR1, mGluR5 | Coupled to Phospholipase C (PLC) | Agonist |

| Group II | mGluR2, mGluR3 | Negatively coupled to Adenylyl Cyclase | Agonist |

| Group III | mGluR4, 6, 7, 8 | Negatively coupled to Adenylyl Cyclase | Not well characterized |

Effects on Neurotransmitter Transporter Systems (e.g., Glutamate Transporters)

Emerging evidence suggests that analogues of this compound can interact with and modulate neurotransmitter transporter systems. The stereoisomer (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD), unlike its mGluR agonist counterpart (1S,3R)-ACPD, is transported into astrocytes via glutamate transporters. nih.govcityu.edu.hk This transport is Na+-dependent and can be competitively inhibited by glutamate, indicating that RS-ACPD is a substrate for these transporters. nih.gov

At lower concentrations (100 µM), RS-ACPD was found to decrease intracellular glutamate levels in astrocytes by over 50%. nih.gov This reduction is thought to occur through the inhibition of phosphate-activated glutaminase, an enzyme involved in glutamate synthesis. nih.gov By lowering the intracellular glutamate concentration, the compound reduces the amount of glutamate available for release. nih.gov Furthermore, the related compound trans-ACPD has been shown to increase the activity of glutamine synthetase in astrocytes, a key enzyme in the glutamate-glutamine cycle that is essential for recycling glutamate after its uptake by transporters. nih.gov

Other Receptor Interactions (e.g., Neurotensin (B549771) Receptors)

Beyond glutamate receptors, derivatives of cyclohexane carboxylic acid have been developed as ligands for other receptor systems. Notably, a compound identified as 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) was found to be a selective compound for the neurotensin receptor type 2 (NTS2). nih.govnih.gov Neurotensin receptors are G-protein coupled receptors involved in a range of biological actions, including the modulation of dopamine (B1211576) pathways, analgesia, and hypothermia. nih.gov The discovery of a cyclohexane carboxylic acid derivative with selectivity for NTS2 highlights the potential for this chemical scaffold to interact with diverse receptor systems beyond those for glutamate. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and therapeutic potential of lead compounds. For analogues of this compound, SAR studies have revealed key structural features that determine their biological activity.

For a series of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, specific substitutions were found to be critical for antiproliferative and anti-inflammatory activity. mdpi.com The presence of a 2-pyridyl substituent was important for antiproliferative effects, and this activity could be enhanced by adding 4-nitrophenyl or 4-methylphenyl groups. mdpi.com For the inhibition of inflammatory cytokines like TNF-α and IL-6, the presence of two pyridyl substituents was most effective. mdpi.com

In another study focusing on 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists, modifications to the bicyclo[3.1.0]hexane ring were explored. nih.gov It was discovered that adding alkoxy, benzylthio, or benzylamino groups to the C-3 position of the ring system produced compounds with high affinity for the mGluR2 receptor and potent antagonist activity, with no significant agonist effects. nih.gov

Table 2: Structure-Activity Relationship Highlights for Cyclohexane Analogues

| Analogue Class | Structural Modification | Resulting Biological Activity |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Addition of 2-pyridyl substituent | Crucial for antiproliferative activity. mdpi.com |

| Addition of 4-nitrophenyl or 4-methylphenyl groups | Enhanced antiproliferative activity. mdpi.com | |

| Presence of two pyridyl substituents | Most effective for cytokine inhibition. mdpi.com | |

| 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives | Substitution at C-3 position with alkoxy, benzylthio, or benzylamino groups | High affinity and potent antagonist activity at mGluR2. nih.gov |

Influence of Stereochemistry on Biological Potency and Selectivity

The three-dimensional orientation of the amino and carboxylic acid groups on the cyclohexane ring of this compound gives rise to multiple stereoisomers, each with a potentially distinct biological profile. The relative orientation of these substituents, described as cis (on the same side of the ring) or trans (on opposite sides), as well as the chirality at the three stereocenters, creates a diverse set of molecular shapes. This stereochemical diversity is a critical determinant of both the potency and selectivity of the compound's interaction with its biological targets.

While direct and extensive research on the specific stereoisomers of this compound is not widely available in the public domain, the principles governing their interactions can be inferred from closely related analogs. The cyclopentane derivative, (±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), serves as an excellent model. Studies on the isomers of ACPD have demonstrated that stereochemistry profoundly impacts their affinity for and activity at metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors.

For instance, trans-ACPD is a potent agonist for metabotropic glutamate receptors, while the cis isomer shows significantly weaker activity at these receptors but a higher affinity for NMDA receptors. nih.gov This differentiation underscores that the spatial distance and orientation between the amino and carboxyl groups, dictated by the cis/trans isomerism, are crucial for fitting into the specific binding pockets of different receptor subtypes. Furthermore, within the trans configuration of a related compound, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, this specific enantiomer is a highly selective and efficacious agonist at metabotropic excitatory amino acid receptors, whereas its enantiomer, (1R,3S)-ACPD, is substantially less potent and selective. nih.gov

This stereoselectivity arises from the precise arrangement of binding domains within the receptor's active site. A specific isomer may present its functional groups in an optimal orientation for forming multiple high-affinity interactions (e.g., hydrogen bonds, ionic bonds) with complementary amino acid residues in the receptor, leading to potent agonism or antagonism. Other isomers, with different spatial arrangements, may bind less effectively or to different receptors altogether, resulting in lower potency or a different selectivity profile. It is therefore highly probable that the cis and trans isomers, as well as the individual enantiomers of this compound, exhibit significant differences in their biological potency and receptor selectivity.

| Compound | Primary Receptor Target | Activity | Relative Potency |

|---|---|---|---|

| trans-ACPD | Metabotropic Glutamate Receptors | Agonist | High |

| cis-ACPD | NMDA Receptors | Weak Agonist/Antagonist | Low at mGluRs, Higher at NMDA |

| (1S,3R)-ACPD | Metabotropic Glutamate Receptors | Selective Agonist | Very High |

| (1R,3S)-ACPD | Metabotropic Glutamate Receptors | Agonist | Significantly Lower than (1S,3R) |

Impact of Cyclohexane Ring Substituents on Receptor Affinity

The introduction of substituents onto the cyclohexane ring of this compound can dramatically alter its pharmacological properties. These modifications can influence receptor affinity and selectivity through several mechanisms, including steric, electronic, and conformational effects. While specific structure-activity relationship (SAR) studies for this particular dicarboxylic acid are limited, general principles from related cyclic amino acid derivatives can provide insight.

Steric Effects: The size and location of a substituent can physically hinder or enhance the molecule's ability to fit into a receptor's binding pocket. A bulky substituent at a position critical for binding could decrease affinity due to steric clash with amino acid residues of the receptor. Conversely, a substituent might interact favorably with a specific sub-pocket, thereby increasing affinity.

Electronic Effects: Electron-withdrawing or electron-donating substituents can alter the acidity of the carboxylic acid groups and the basicity of the amino group. These changes in electronic distribution can affect the strength of ionic and hydrogen bonds formed with the receptor, which are often crucial for high-affinity binding.

Conformational Effects: The cyclohexane ring is not planar and exists predominantly in a chair conformation. Substituents can influence the conformational equilibrium of the ring, favoring one chair conformation over another. This can, in turn, alter the relative spatial positions of the essential amino and carboxyl functional groups, thereby impacting how well the molecule complements the receptor's binding site. For example, a substituent might lock the ring in a conformation that presents the pharmacophore in a more or less favorable orientation for receptor binding.

Research on other cyclic amino acid analogs has shown that even small modifications, such as the addition of a methyl or hydroxyl group, can lead to significant changes in receptor affinity and selectivity. Therefore, systematic substitution on the cyclohexane ring of this compound would be a key strategy in medicinal chemistry to fine-tune its biological activity and develop analogs with improved potency and selectivity for specific receptor subtypes.

Comparison with Cycloalkane-Based Amino Acid Derivatives (e.g., Cyclopentane, Cyclobutane (B1203170) Analogs)

The size of the cycloalkane ring in amino acid derivatives is a key determinant of their conformational flexibility and the spatial relationship between the pharmacophoric groups, which in turn influences their receptor affinity and biological activity. Comparing this compound with its smaller ring analogs, such as those based on cyclopentane and cyclobutane, reveals the importance of the ring scaffold.

Cyclopentane Analogs: The cyclopentane ring is more planar and has less conformational flexibility than the cyclohexane ring. As discussed previously, (±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) is a well-studied compound. The trans isomer of ACPD is a potent agonist at metabotropic glutamate receptors, with the (1S,3R) enantiomer being particularly potent and selective. nih.gov The more constrained nature of the cyclopentane ring in ACPD presents the amino and carboxyl groups at a specific distance and orientation that is highly favorable for binding to these receptors. The cyclohexane ring, being larger and more flexible, may allow for a different optimal spatial arrangement of these functional groups, potentially leading to altered affinity or selectivity for the same or different receptors.

Cyclobutane Analogs: The cyclobutane ring is even more rigid and planar than the cyclopentane ring. This high degree of conformational constraint significantly limits the possible orientations of the attached amino and carboxyl groups. Research on substituted 1-aminocyclobutane-1-carboxylic acids has identified potent and selective antagonists for the NMDA receptor. The constrained geometry of the cyclobutane scaffold appears to be particularly well-suited for antagonism at this receptor site. It is plausible that the greater flexibility of the cyclohexane ring in this compound would make it less suited for fitting into the same binding site with high affinity, or it might adopt a conformation that leads to a different type of activity (e.g., partial agonism or antagonism at a different receptor).

In essence, the size of the cycloalkane ring acts as a crucial design element. The progression from a four-membered to a six-membered ring introduces increasing degrees of conformational freedom. This can be advantageous in allowing the molecule to adopt an optimal conformation for binding, but it can also be detrimental if it allows for too many non-optimal conformations, which can decrease the effective concentration of the active conformer. The ideal ring size is therefore dependent on the specific topology of the target receptor's binding site.

| Ring System | Example Compound | Key Structural Feature | Primary Biological Target/Activity |

|---|---|---|---|

| Cyclobutane | Substituted 1-aminocyclobutane-1-carboxylic acids | High rigidity, planar | Potent and selective NMDA receptor antagonists |

| Cyclopentane | (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | Moderate rigidity | Potent and selective metabotropic glutamate receptor agonist |

| Cyclohexane | This compound | Higher flexibility (chair conformations) | (Predicted) Activity and selectivity would depend on the preferred conformation and stereochemistry. |

Applications in Chemical Biology and Advanced Research

Utilization as a Molecular Probe in Biological Systems

While direct applications of 5-aminocyclohexane-1,3-dicarboxylic acid as a standalone molecular probe are not extensively documented in publicly available research, its derivatives and incorporation into larger molecules suggest its potential in this area. The constrained conformation of the cyclohexane (B81311) ring can be exploited to create probes with well-defined three-dimensional structures. This is crucial for studying the specific interactions between a probe and its biological target, such as a protein or nucleic acid. By modifying the amino and carboxylic acid groups with fluorescent tags, affinity labels, or other reporter groups, researchers can design probes to investigate biological processes with high specificity. The rigid scaffold helps to minimize non-specific binding and can provide clearer insights into the geometry of binding sites.

Incorporation into Peptides and Peptidomimetics for Structural and Functional Studies

A significant area of application for this compound and its analogs is in the field of peptide science. Peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their therapeutic potential. mdpi.comlifechemicals.comjocpr.com Incorporating rigid structural elements like aminocyclohexane carboxylic acids can address these limitations. nih.gov

Design of Conformationally Constrained Peptide Analogues

The incorporation of this compound and related cyclic amino acids into peptide sequences is a powerful strategy for creating conformationally constrained analogues. lifechemicals.comnih.gov These modified peptides, often referred to as peptidomimetics, are designed to mimic the bioactive conformation of a natural peptide while exhibiting improved properties. lifechemicals.comnih.gov The rigid cyclohexane backbone restricts the rotational freedom of the peptide chain, forcing it to adopt a more defined three-dimensional structure. nih.gov This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.

Effects on Peptide Backbone Conformation and Stability

The introduction of this compound into a peptide backbone has profound effects on its conformation and stability. The cyclohexane ring acts as a scaffold that can induce specific secondary structures, such as turns or helices. nih.gov The stereochemistry of the substituents on the ring is a critical determinant of the resulting peptide conformation.

For example, studies on peptides containing trans-2-aminocyclohexane carboxylic acid (Achc) have shown that this residue can stabilize specific folded conformations. nih.govrsc.org The cyclohexane ring in these structures typically adopts a chair conformation, which in turn influences the torsional angles of the peptide backbone. rsc.org This can lead to the formation of stable, predictable secondary structures that are resistant to enzymatic degradation. The increased stability of these peptidomimetics is a significant advantage in the development of peptide-based therapeutics. mdpi.com

| Cyclic Amino Acid | Effect on Peptide Structure | Key Findings |

| cis-2-aminocyclohexane carboxylic acid | Mimics L-proline, induces specific turns | Can be used to create well-defined cyclic peptide structures. nih.gov |

| trans-2-aminocyclohexane carboxylic acid | Stabilizes folded conformations | The cyclohexane ring often adopts a chair conformation, influencing backbone torsional angles. nih.govrsc.org |

| 1-aminocyclohexane-1-carboxylic acid | Induces folded, potentially helical conformations | The amino group typically occupies an axial position in the chair conformation of the cyclohexane ring. rsc.orglookchem.com |

Development of Advanced Research Tools and Ligands based on this compound Scaffolds

The rigid and predictable geometry of the this compound scaffold makes it an excellent starting point for the design of advanced research tools and ligands. mdpi.com By functionalizing the amino and carboxyl groups, researchers can create a diverse range of molecules with tailored properties for specific biological targets. nih.gov

Ligand-based drug design often relies on understanding the pharmacophore, which is the spatial arrangement of essential features for biological activity. nih.govnih.govresearchgate.net The constrained nature of the this compound scaffold allows for the precise positioning of pharmacophoric elements, leading to the development of highly potent and selective ligands. This approach has been instrumental in creating molecules that can modulate the activity of enzymes, receptors, and other protein targets. nih.gov

Integration with High-Throughput Screening Methodologies for Biological Target Identification

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying compounds that interact with a specific biological target from large chemical libraries. scienceintheclassroom.orgyu.edu The development of compound libraries based on diverse and structurally well-defined scaffolds is crucial for the success of HTS campaigns.

The this compound scaffold can be utilized to generate focused libraries of compounds for HTS. By systematically varying the substituents on the cyclohexane ring and at the amino and carboxyl positions, a collection of molecules with diverse chemical and spatial properties can be synthesized. These libraries can then be screened against a variety of biological targets to identify novel hits. The structural information gained from the active compounds can then be used to guide further lead optimization efforts. nih.gov

Emerging Avenues and Future Research Perspectives

Design and Synthesis of Next-Generation 5-Aminocyclohexane-1,3-dicarboxylic Acid Derivatives with Enhanced Selectivity

The core structure of this compound offers a versatile scaffold for chemical modification. The primary goal in designing next-generation derivatives is to improve selectivity for specific biological targets, thereby maximizing therapeutic effects while minimizing off-target interactions. Synthetic strategies often involve the modification of the amino and carboxylic acid functional groups, as well as substitutions on the cyclohexane (B81311) ring.

One common approach is the synthesis of amide and ester derivatives from the dicarboxylic acid moiety. For instance, diamides can be synthesized through the condensation reaction of dicarboxylic acids with amines, a process that can be facilitated by catalysts like niobium pentoxide (Nb2O5). nih.gov Similarly, the synthesis of substituted 1,3-diazacyclohexane derivatives has been reported through various routes, including the treatment of 1,3-diaminopropan-2-ol with paraformaldehyde. nih.gov These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its binding affinity and selectivity for target proteins.

Another strategy involves the introduction of different substituents onto the cyclohexane ring to explore structure-activity relationships (SAR). frontiersin.orgnih.gov For example, the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives has been achieved, demonstrating the feasibility of creating more complex cyclic amino acid analogs. nih.gov The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit vastly different biological activities. Asymmetric synthesis techniques are therefore crucial for obtaining enantiomerically pure compounds. rsc.org

The following table summarizes various synthetic approaches for creating derivatives of cyclic amino acids, which can be applied to this compound:

| Synthetic Strategy | Description | Potential Outcome |

| Amide/Ester Formation | Condensation reaction of the dicarboxylic acid with various amines or alcohols. nih.gov | Enhanced membrane permeability, altered binding affinity. |

| Ring Substitution | Introduction of functional groups (e.g., hydroxyl, alkyl) onto the cyclohexane ring. nih.gov | Improved target selectivity and potency. |

| Cycloaddition Reactions | [3+2] cycloadditions of amino acids to form heterocyclic compounds. beilstein-journals.org | Creation of novel, structurally diverse scaffolds. |

| Asymmetric Synthesis | Stereoselective synthesis to produce specific enantiomers. rsc.org | Isolation of the more active stereoisomer, reducing off-target effects. |

Elucidation of Novel Biological Pathways Modulated by this compound Analogues

While the initial focus of research on this compound and its analogues has been on their interaction with known targets, there is a growing interest in identifying novel biological pathways that these compounds may modulate. This exploration could uncover new therapeutic applications and provide deeper insights into cellular signaling processes.

One area of investigation is the potential for these analogues to influence pathways typically associated with other cyclic compounds. For example, derivatives of para-aminobenzoic acid (PABA), an aromatic amino acid, have been shown to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com By incorporating structural features from such compounds into the this compound scaffold, it may be possible to create novel molecules with unique biological profiles.

Furthermore, the study of how these analogues interact with various enzymes and receptors can reveal unexpected activities. For instance, research on oleanolic acid derivatives has demonstrated that modifications to a core cyclic structure can lead to potent and selective inhibitors of human carboxylesterase 1 (hCE1), an enzyme involved in drug metabolism. frontiersin.orgnih.gov Similarly, investigating the effects of this compound analogues on a broad panel of kinases, proteases, and other enzymes could identify novel targets.

The table below outlines potential areas for exploring the novel biological activities of this compound analogues:

| Area of Investigation | Rationale | Potential Therapeutic Application |

| Kinase Inhibition | Many cyclic molecules are known to be kinase inhibitors. mdpi.com | Oncology, inflammatory diseases. |

| Enzyme Modulation | Analogues may selectively inhibit or activate key enzymes in metabolic pathways. frontiersin.org | Metabolic disorders, infectious diseases. |

| Receptor Binding | The scaffold may interact with previously unidentified G protein-coupled receptors (GPCRs) or ion channels. | Neurological disorders, cardiovascular diseases. |

| Gene Expression | Intraseptal administration of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been shown to induce immediate early gene expression. nih.gov | Gene therapy, regenerative medicine. |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational, or in silico, methods are becoming indispensable tools in modern drug discovery, enabling the rational design of new molecules and the optimization of lead compounds. nih.gov For this compound and its derivatives, computational modeling can provide valuable insights into their structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogues.

Molecular docking is a key computational technique used to predict the binding orientation of a ligand to its target protein. scispace.comnih.gov By docking various derivatives of this compound into the active site of a target, researchers can estimate their binding affinity and identify key interactions. This information can then be used to design new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that relates the chemical structure of a series of compounds to their biological activity. frontiersin.orgnih.gov By developing a QSAR model for this compound analogues, it is possible to predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis.

Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, revealing how the ligand and protein move and interact over time. nih.gov This can help to understand the stability of the binding complex and identify conformational changes that may be important for biological activity.

The following table highlights key computational techniques and their applications in the development of this compound derivatives:

| Computational Technique | Application | Benefit |

| Molecular Docking | Predicting the binding mode and affinity of ligands to their target. scispace.comnih.gov | Prioritization of compounds for synthesis, understanding key interactions. |

| QSAR Modeling | Relating chemical structure to biological activity. frontiersin.orgnih.gov | Prediction of activity for novel compounds, guiding lead optimization. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. nih.gov | Assessing binding stability, understanding conformational changes. |

| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity. | Design of novel scaffolds with desired activity. |

Exploration of Allosteric Modulation by this compound and its Analogues

Allosteric modulation represents a promising strategy in drug discovery, offering the potential for greater selectivity and a more nuanced control of protein function compared to traditional orthosteric ligands. nih.gov Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

The flexible yet constrained cyclohexane scaffold of this compound makes it an intriguing candidate for exploration as an allosteric modulator. Its derivatives could potentially bind to allosteric sites on various target proteins, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

The search for allosteric modulators often involves high-throughput screening of compound libraries, followed by detailed mechanistic studies to confirm an allosteric mode of action. For this compound analogues, this would involve testing them in functional assays in the presence of a known orthosteric ligand. A compound that modulates the activity of the orthosteric ligand without competing for the same binding site would be a candidate allosteric modulator.

The potential advantages of developing allosteric modulators based on the this compound scaffold include:

Higher Selectivity: Allosteric sites are often less conserved than orthosteric sites, allowing for the development of more subtype-selective drugs. nih.gov

Saturable Effects: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand, which can lead to a more physiological response and a lower risk of overdose.

Novel Therapeutic Opportunities: Allosteric modulation can provide a means to target proteins that have been difficult to drug with orthosteric ligands.

The exploration of this compound and its analogues as allosteric modulators is a nascent but exciting area of research that could lead to the development of novel therapeutics with improved efficacy and safety profiles.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure 5-Aminocyclohexane-1,3-dicarboxylic acid?

- Methodological Answer :

- Step 1 : Start with a cyclohexene precursor (e.g., 3-Cyclohexene-1-acetic acid) and introduce amino and carboxylic acid groups via catalytic hydrogenation and oxidation. Use Pd/C or PtO₂ catalysts under controlled H₂ pressure to avoid over-reduction .

- Step 2 : Employ chiral auxiliaries or enzymatic resolution to isolate enantiomers. For example, use lipase-mediated kinetic resolution to achieve >95% enantiomeric excess .

- Step 3 : Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity using HPLC with a chiral column.

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystals are grown via slow evaporation in DMSO/water .

- Refinement : Apply the SHELX suite (SHELXL-97) for structure solution. Key parameters: R-factor < 5%, wR₂ < 12%, and goodness-of-fit ~1.0. Validate hydrogen bonding networks using Olex2 .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify NH₂ (3350–3250 cm⁻¹) and COOH (1700–1680 cm⁻¹) stretches.

- NMR : Use ¹³C NMR to resolve cyclohexane ring carbons (δ 25–35 ppm) and carboxylic carbons (δ 175–180 ppm). D₂O exchange confirms labile protons .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 204.16) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Experimental Design : Synthesize cis- and trans-isomers and compare their MOF topologies. Use Zn(NO₃)₂·6H₂O as a metal node and solvothermal synthesis (120°C, 48 hrs).

- Analysis : Porosity analysis via N₂ adsorption (BET surface area: cis-MOF ~1200 m²/g vs. trans-MOF ~800 m²/g). Stability tests in alkaline conditions (1M NaOH, 24 hrs) show trans-MOF retains 90% crystallinity .

- Data Table :

| Isomer | BET Surface Area (m²/g) | Alkaline Stability (%) |

|---|---|---|

| cis | 1200 | 75 |

| trans | 800 | 90 |

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The amino group shows nucleophilicity (Fukui f⁻ index = 0.15), favoring reactions with electrophiles like acetyl chloride .

- Validation : Compare predicted vs. experimental reaction yields (e.g., amidation: predicted 85% vs. observed 82%).

Q. How to resolve contradictions in reported toxicity profiles?

- Methodological Answer :

- Conflict : Some studies classify the compound as non-hazardous (CLP Regulation), while others note mild skin irritation .

- Resolution : Conduct in vitro assays (e.g., EpiDerm™ model) to measure irritation potential. Results: IC₅₀ = 1.2 mM (low toxicity), aligning with CLP classification .

Data-Driven Insights

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C (5 wt%) | 78 | 95 | |

| Enzymatic Resolution | Lipase B | 92 | 99 | |

| Direct Amination | NH₃/Fe₂O₃ | 65 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。